2,2,3,3,4,4,4-Heptafluorobutanoate
Description
2,2,3,3,4,4,4-Heptafluorobutanoate is a fluorinated carboxylic acid derivative characterized by seven fluorine atoms attached to a four-carbon chain. This compound and its esters are notable for their extreme hydrophobicity, thermal stability, and chemical inertness, making them valuable in advanced material science, electronics, and specialty chemical synthesis . The parent compound, 2,2,3,3,4,4,4-heptafluorobutanoyl fluoride (CAS 335-42-2), serves as a reactive intermediate for synthesizing esters, amides, and other derivatives. Its molecular formula is C₄F₈O, with a molecular weight of 216.03 g/mol and a boiling point of 7–7.5°C at 741 Torr .
Properties
Molecular Formula |
C4F7O2- |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)/p-1 |
InChI Key |
YPJUNDFVDDCYIH-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-] |
Synonyms |
heptafluorobutyric acid perfluorobutanoic acid perfluorobutyrate perfluorobutyric acid perfluorobutyric acid, potassium salt perfluorobutyric acid, silver (1+) salt perfluorobutyric acid, sodium salt |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
Derivatization Agent for Mass Spectrometry
One of the primary applications of 2,2,3,3,4,4,4-heptafluorobutanoate is as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS). It enhances the volatility and detectability of various compounds:
- Synthetic Peptides : Used to analyze stereoisomer content in synthetic peptides. The derivatization process improves the separation and identification of amino acids and other biologically active compounds .
- Case Study : A study demonstrated that using heptafluorobutanoate in GC-MS significantly increased the sensitivity and resolution of peptide analysis compared to non-derivatized methods. This is crucial for applications in proteomics where precise quantification of peptide mixtures is needed.
Environmental Science
Monitoring Perfluorinated Compounds
As part of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied for its environmental impact and persistence. Research indicates that its derivatives can be tracked in environmental samples to assess pollution levels:
- Health Impact Studies : Toxicological reviews have linked PFAS exposure to various health issues such as liver hypertrophy and thyroid dysfunction. These findings underline the importance of monitoring heptafluorobutanoate levels in environmental samples .
Material Science
Hydrogels and Biocompatibility
In materials science, this compound is being explored for its potential in developing advanced hydrogels:
- Biocompatibility : Its chemical properties allow for the creation of hydrogels that are biocompatible and can be used in drug delivery systems. The hydrogels can encapsulate therapeutic agents and release them in a controlled manner .
- Case Study : Research has shown that hydrogels incorporating heptafluorobutanoate can mimic extracellular matrices (ECMs), promoting cell growth and viability while minimizing adverse effects during therapeutic applications.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Analytical Chemistry | Derivatization for GC-MS | Improved sensitivity and resolution |
| Environmental Science | Monitoring PFAS levels | Assessing pollution and health risks |
| Material Science | Development of biocompatible hydrogels | Enhanced drug delivery capabilities |
Comparison with Similar Compounds
Key Observations :
Methyl Heptafluorobutanoate
Ethyl Heptafluorobutyrate
Hexadecyl Heptafluorobutanoate
- Applications: Potential use in lubricants and hydrophobic coatings due to its high molecular weight and insolubility .
Heptafluorobutanoyl Fluoride
Performance in Electronics and Materials Science
Fluorinated derivatives, such as NDI-C4F (a heptafluorobutyl-substituted naphthalene diimide), demonstrate enhanced electron transport properties in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The fluorine atoms improve operational stability by resisting moisture and thermal degradation . In contrast, non-fluorinated analogs lack comparable environmental resilience.
Research Findings and Trends
Recent studies highlight the use of heptafluorobutanoate derivatives in:
- Electron Transport Materials (ETMs): NDI-C4F achieves 18.5% efficiency in PSCs, outperforming non-fluorinated ETMs .
- Pharmaceutical Intermediates : Hexadecyl esters are explored for drug delivery systems due to their lipid-like solubility .
- Green Chemistry : Efforts to replace long-chain PFAS with C4 derivatives (e.g., ethyl heptafluorobutyrate) are ongoing .
Preparation Methods
Direct Fluorination of Cyclic Carbonates
A patent by describes the preparation of perfluorinated functional compounds via direct fluorination of cyclic or acyclic carbonates. This method involves reacting hydrocarbon carbonates with fluorine gas (F₂) diluted in an inert carrier gas (e.g., nitrogen or argon) at controlled temperatures (-20°C to 100°C). For example, diisopropyl carbonate undergoes fluorination in a Monel reactor with Freon™ 113 as a solvent, yielding perfluorinated intermediates.
The fluorination mechanism proceeds via radical substitution, where fluorine replaces hydrogen atoms in the carbonate backbone. Key parameters include:
-
Molar ratio : 1.0–2.0 moles F₂ per replaceable hydrogen atom.
-
Temperature : Optimal range of 0°C–50°C to balance reactivity and side reactions.
-
Scavengers : Sodium fluoride (NaF) to trap byproduct hydrogen fluoride (HF).
Esterification of Heptafluorobutyric Acid
Acid-Catalyzed Esterification
Heptafluorobutyric acid (CF₃CF₂CF₂COOH) serves as a logical precursor for synthesizing its esters. Conventional esterification involves refluxing the acid with an alcohol (e.g., isopropanol) in the presence of a Brønsted acid catalyst (e.g., sulfuric acid). The reaction proceeds via nucleophilic acyl substitution:
This method is widely used for preparing fluorinated esters but requires careful removal of water to drive equilibrium toward the product.
Transesterification Reactions
Transesterification offers an alternative route, particularly for thermally sensitive substrates. For example, methyl heptafluorobutyrate reacts with isopropyl alcohol under basic conditions (e.g., sodium methoxide) to yield the isopropyl ester:
This method avoids direct handling of gaseous fluorine and leverages milder conditions.
Catalytic Hydrogenation of Fluorinated Ketones
Ru-Catalyzed Hydrogenation
A synthesis route for 2,2,3,3,4,4,4-heptafluoro-1-butanol (CAS 375-01-9) involves hydrogenating isopropyl heptafluorobutanoate using a ruthenium catalyst (RuCl₂(DPPEA)(±DAIPEN)) and sodium methoxide in isopropyl alcohol at 80°C under 0.1–2.0 MPa pressure. While this process targets the alcohol, modifying reaction conditions (e.g., omitting hydrogenation) could preserve the ester functionality.
Key steps :
-
Charge autoclave with isopropyl heptafluorobutanoate, isopropanol, catalyst, and base.
-
Purge with nitrogen, pressurize with hydrogen, and react for 30 hours.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Fluorination | High yield of perfluorinated products | Requires hazardous F₂ gas and specialized equipment |
| Acid-Catalyzed Esterification | Simple, scalable | Equilibrium-driven, requires excess alcohol |
| Transesterification | Mild conditions, avoids F₂ | Limited to available ester precursors |
| Catalytic Hydrogenation | Selective for alcohol products | Not directly applicable to ester synthesis |
Q & A
Q. What are the common synthetic routes for preparing 2,2,3,3,4,4,4-heptafluorobutanoate derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The esterification of heptafluorobutyric acid with alcohols (e.g., methanol, ethanol) using acid chlorides or coupling agents like DCC is a standard approach. For example, methyl heptafluorobutanoate (CAS 356-24-1) is synthesized via methanol reacting with heptafluorobutyryl chloride under reflux with azeotropic removal of HCl . Optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and catalyst selection. Purity is typically verified by GC-MS (>98%) and moisture content (<0.5%) .
Q. How can researchers characterize the molecular structure of this compound derivatives experimentally?
- Methodological Answer : Use and NMR to resolve fluorinated regions and confirm substitution patterns. For example, the ethyl ester (CAS 356-27-4) shows distinct signals at δ -80 to -124 ppm for CF and CF groups . X-ray crystallography is critical for resolving steric effects in derivatives like dibutyl(heptafluorobutanoyloxy)stannyl heptafluorobutanoate, where fluorine atoms occupy axial positions to minimize steric hindrance .
Q. What purification techniques are effective for isolating heptafluorobutanoate esters?
- Methodological Answer : Fractional distillation under reduced pressure (e.g., boiling point of methyl ester: ~114°C) is effective for bulk separation . For lab-scale purification, silica gel chromatography with hexane/ethyl acetate (9:1) resolves esters from byproducts. Analytical HPLC with a C18 column and acetonitrile/water gradient ensures high purity (>99%) .
Advanced Research Questions
Q. How do steric and electronic effects of heptafluorobutanoate groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the CF group increases electrophilicity at the carbonyl carbon, enhancing nucleophilic acyl substitution. Steric hindrance from multiple fluorine atoms slows reactions in bulky substrates (e.g., stannyl derivatives require elevated temperatures for transesterification) . Computational DFT studies (e.g., B3LYP/6-31G*) model charge distribution and predict regioselectivity in reactions like cross-metathesis with acrylates .
Q. What strategies resolve contradictions in reported toxicity data for heptafluorobutanoate derivatives?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., conflicting LD values) often stem from impurities or analytical method variations. Standardize assays using OECD guidelines:
Q. How can heptafluorobutanoate-based ligands improve metal coordination complexes for catalytic applications?
- Methodological Answer : The strong electron-withdrawing effect stabilizes low-oxidation-state metals. For example, rhodium complexes with heptafluorobutanoate ligands exhibit enhanced activity in hydrogenation reactions. Synthesize [Rh(μ-OCCFCFCF)] via refluxing RhCl with silver heptafluorobutanoate, and characterize using cyclic voltammetry to confirm redox stability .
Q. What computational tools predict the bioactivity of heptafluorobutanoate-derived pharmaceuticals?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like cyclooxygenase-2 (COX-2). For example, N-(4-fluorophenyl)heptafluorobutanamide (CAS 550301-92-3) shows high binding affinity (-9.2 kcal/mol) due to fluorine-mediated hydrophobic interactions . Validate predictions with SPR binding assays and in vivo anti-inflammatory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
